![molecular formula C16H21ClN4O3 B3028329 (S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide CAS No. 186348-68-5](/img/structure/B3028329.png)
(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide
Overview
Description
Chemical Reactions Analysis
As a compound containing a DABCO moiety and an amide group, it could potentially participate in a variety of chemical reactions. DABCO is often used as a catalyst in the formation of cyclic carbonates from epoxides and CO2, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the DABCO moiety could make the compound a strong base .Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of compounds structurally related to the specified chemical involves the design of benzoxazine carboxamide derivatives. These derivatives are synthesized to evaluate their binding affinity to serotonin-3 (5-HT3) receptors. For instance, a study by Kuroita, Sakamori, and Kawakita (1996) described the synthesis of several 3-substituted 5-chloro-2-methoxybenzamides, leading to compounds with potent 5-HT3 receptor antagonistic activity. Such synthetic efforts are crucial in the development of new therapeutic agents with improved efficacy and safety profiles Kuroita et al., 1996.
Pharmacological Properties
The pharmacological exploration of these compounds reveals their potent antagonistic activity on 5-HT3 receptors, which are implicated in the regulation of nausea and vomiting reflexes. The structure-activity relationship studies highlight the importance of specific substituents on the benzoxazine ring for enhancing receptor affinity and antagonistic potency. For example, the presence of chloro and methyl groups at specific positions on the benzoxazine ring significantly impacts the compound's activity against the von Bezold-Jarisch reflex in rats, a physiological response associated with nausea and vomiting Kawakita et al., 1992.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-amino-6-chloro-N-[[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-8-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEDWHIROZUNGK-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN1C[C@@H]2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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